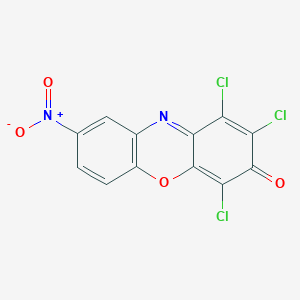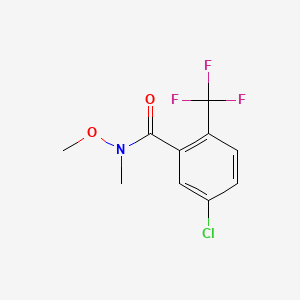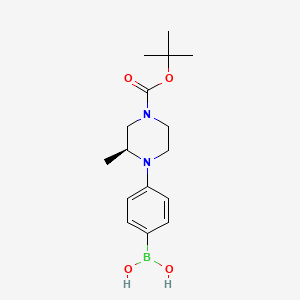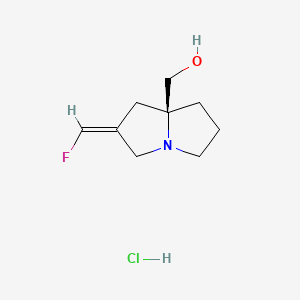
1,2,4-Trichloro-8-nitrophenoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Trichloro-8-nitro-phenoxazin-3-one is a compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound, in particular, has been studied for its potential use in second-harmonic generation materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trichloro-8-nitro-phenoxazin-3-one typically involves the condensation of 2-amino-5-nitrophenol with chloranil. The process begins with the formation of 1,2,4-trichloro-7-nitro-3H-phenoxazin-3-one, which is then reduced to the amine form using sodium dithionite in aqueous solution . The resulting compound is acetylated with acetic anhydride to form 7-acetamido-1,2,4-trichloro-3H-phenoxazin-3-one, which is then reacted with 2-amino-5-nitrophenol in DMF with sodium acetate to yield the final product .
Industrial Production Methods
While specific industrial production methods for 1,2,4-Trichloro-8-nitro-phenoxazin-3-one are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process would likely be optimized for yield and purity, with careful control of reaction conditions and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,4-Trichloro-8-nitro-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is often used for the reduction of nitro groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
1,2,4-Trichloro-8-nitro-phenoxazin-3-one has several scientific research applications, including:
Material Science: Used in the development of second-harmonic generation materials.
Organic Electronics:
Dye-Sensitized Solar Cells: Acts as a sensitizer in dye-sensitized solar cells.
Chemotherapy: Phenoxazine derivatives, including this compound, have shown potential in chemotherapy due to their biological activity.
Wirkmechanismus
The mechanism of action of 1,2,4-Trichloro-8-nitro-phenoxazin-3-one involves its interaction with molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo redox reactions, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells. This property is particularly useful in applications like photoredox catalysis and chemotherapy, where the generation of ROS can lead to cell damage and death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenoxazine: The parent compound, known for its wide range of applications in material science and medicine.
Phenothiazine: Another related compound with significant pharmacological properties.
Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent.
Uniqueness
1,2,4-Trichloro-8-nitro-phenoxazin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
32624-06-9 |
|---|---|
Molekularformel |
C12H3Cl3N2O4 |
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
1,2,4-trichloro-8-nitrophenoxazin-3-one |
InChI |
InChI=1S/C12H3Cl3N2O4/c13-7-8(14)11(18)9(15)12-10(7)16-5-3-4(17(19)20)1-2-6(5)21-12/h1-3H |
InChI-Schlüssel |
JJWBORSJJGVQCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C3C(=C(C(=O)C(=C3Cl)Cl)Cl)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-Phenyl-1-azaspiro[2.5]octane-1-carboxamide](/img/structure/B14011534.png)
![(5E)-5-[2-(2,4-Dimethylphenyl)hydrazinylidene]-4-methyl-1,3-thiazol-2(5H)-imine](/img/structure/B14011548.png)


![3H-Spiro[furo[2,3-C]pyridine-2,4'-piperidine]](/img/structure/B14011562.png)

![[(Benzylsulfonyl)(bromo)nitromethyl]benzene](/img/structure/B14011574.png)

![N-[(4-aminophenyl)methyl]acetamide;hydrochloride](/img/structure/B14011582.png)
![(3aS,8aS)-4,4,8,8-Tetrakis(3,5-di-tert-butylphenyl)-2,2-dimethyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14011584.png)
![2,2-dichloro-N-[1-(4-chlorophenyl)-2-methylbutan-2-yl]acetamide](/img/structure/B14011590.png)



